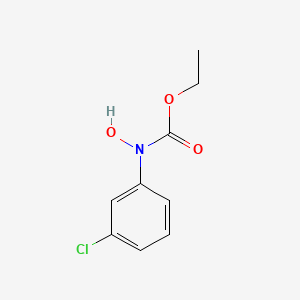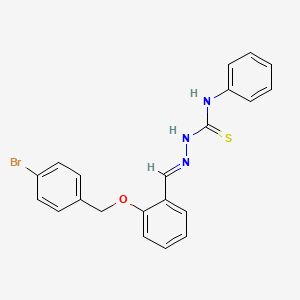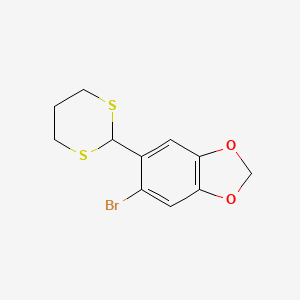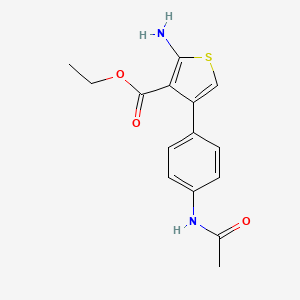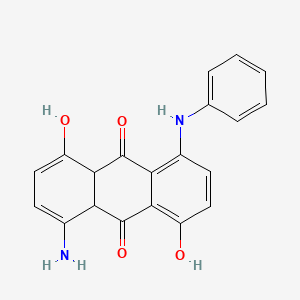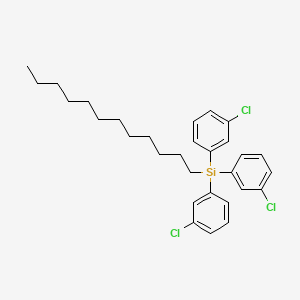
Tris(3-chlorophenyl)(dodecyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(3-chlorophenyl)(dodecyl)silane is an organosilicon compound with the molecular formula C30H37Cl3Si It is characterized by the presence of three 3-chlorophenyl groups and one dodecyl group attached to a silicon atom
准备方法
The synthesis of Tris(3-chlorophenyl)(dodecyl)silane typically involves the reaction of 3-chlorophenylmagnesium bromide with dodecyltrichlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Tris(3-chlorophenyl)(dodecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Tris(3-chlorophenyl)(dodecyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
作用机制
The mechanism of action of Tris(3-chlorophenyl)(dodecyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The 3-chlorophenyl groups provide additional reactivity, allowing for further functionalization and modification of the compound. The dodecyl group imparts hydrophobic properties, making the compound useful in applications where water repellency is desired .
相似化合物的比较
Tris(3-chlorophenyl)(dodecyl)silane can be compared with other similar compounds, such as:
Tris(3-fluorophenyl)(dodecyl)silane: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and properties.
Tris(3-chlorophenyl)(octadecyl)silane: Longer alkyl chain (octadecyl) compared to dodecyl, affecting its physical properties and applications.
Tetrakis(3-chlorophenyl)silane: Contains four 3-chlorophenyl groups without the dodecyl group, resulting in different chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and their impact on its properties and applications.
属性
分子式 |
C30H37Cl3Si |
|---|---|
分子量 |
532.1 g/mol |
IUPAC 名称 |
tris(3-chlorophenyl)-dodecylsilane |
InChI |
InChI=1S/C30H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |
InChI 键 |
XRZGXJXOKUKLGQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


